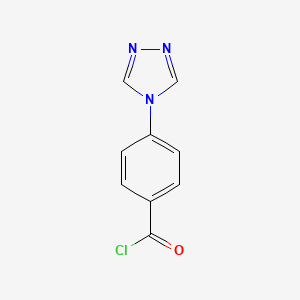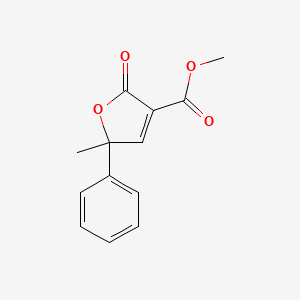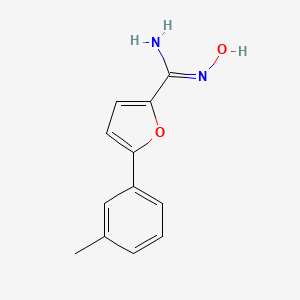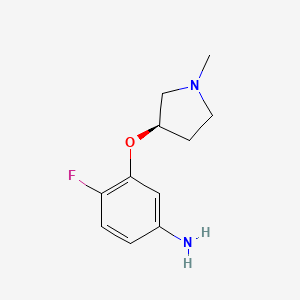
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Ester: The esterification reaction is carried out using methanol and an acid catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the methoxybenzyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The protected hydroxyl groups can be deprotected and then participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary widely depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyldimethylsilyl group is a common protecting group in organic synthesis.
Biology
Bioconjugation: Potential use in attaching biological molecules to synthetic scaffolds.
Medicine
Drug Development: May serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science:
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of multiple functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-hydroxy-6-methyloct-6-enoate: Similar structure but lacks the methoxybenzyl group.
(R,Z)-methyl 3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate: Similar structure but lacks the tert-butyldimethylsilyl group.
Uniqueness
The presence of both the tert-butyldimethylsilyl and methoxybenzyl groups in (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate makes it unique. These groups provide specific reactivity and protection, making the compound valuable in multi-step organic synthesis.
Eigenschaften
Molekularformel |
C24H40O5Si |
|---|---|
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
methyl (Z,3R)-3-[tert-butyl(dimethyl)silyl]oxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoate |
InChI |
InChI=1S/C24H40O5Si/c1-19(15-16-28-18-20-10-13-21(26-5)14-11-20)9-12-22(17-23(25)27-6)29-30(7,8)24(2,3)4/h10-11,13-15,22H,9,12,16-18H2,1-8H3/b19-15-/t22-/m1/s1 |
InChI-Schlüssel |
ZULYBFFYMOHCDN-JXTFVVQCSA-N |
Isomerische SMILES |
C/C(=C/COCC1=CC=C(C=C1)OC)/CC[C@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(=CCOCC1=CC=C(C=C1)OC)CCC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)


![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)



![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)

